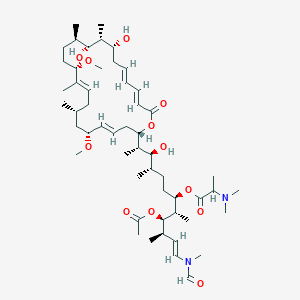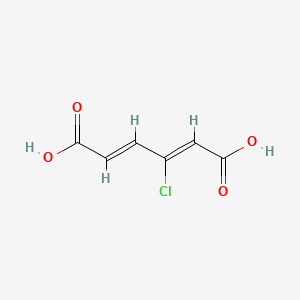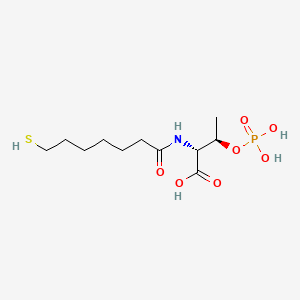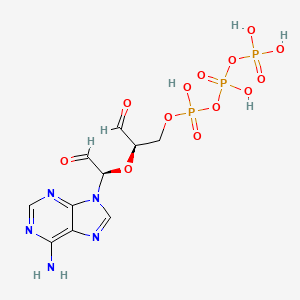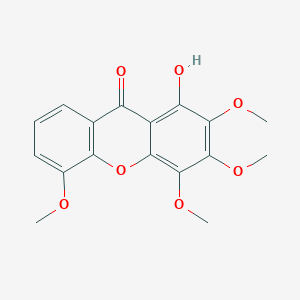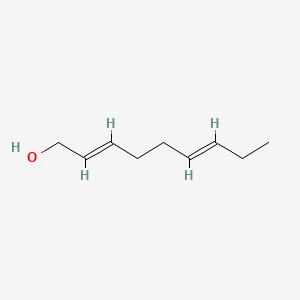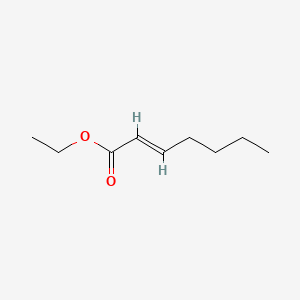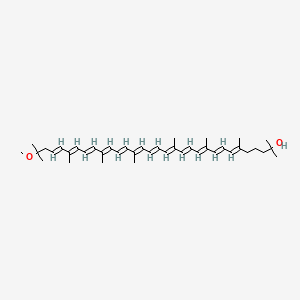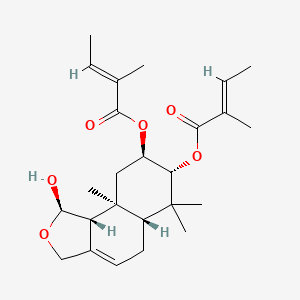
Stagninol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stagninol is a natural product found in Persicaria barbata with data available.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Stagninol, a sesquiterpene isolated from Persicaria stagnina, has shown significant anti-inflammatory and analgesic activities in animal studies. It demonstrated a remarkable reduction in inflammation and pain sensation, indicating potential therapeutic applications in treating conditions that involve inflammation and pain (Ahmed et al., 1997).
Impact on Liver and Kidney Health
Histopathological studies have been conducted to evaluate the impact of this compound and the crude extract of Persicaria stagnina on liver and kidney health. High doses of the crude extract caused liver necrosis, but this compound did not show degenerative changes in these organs, suggesting a safer profile at certain concentrations (Sadhu et al., 1999).
Phytodesalinization Potential
Echinochloa stagnina, a semi-aquatic grass, has been studied for its capacity to improve soil structure and reduce salinity in saline Vertisols. This research is significant in environmental science, particularly in the field of sustainable agriculture and soil management (Ado et al., 2018).
Diuretic Effects
The diuretic action of this compound has been confirmed through the measurement of increased urine volume in animal studies. This indicates potential for the use of this compound in conditions that benefit from diuresis (Ahmed et al., 1997).
Properties
CAS No. |
138580-66-2 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1R,5aR,7R,8R,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-7-[(E)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O6/c1-8-14(3)21(26)30-17-12-25(7)18(11-10-16-13-29-23(28)19(16)25)24(5,6)20(17)31-22(27)15(4)9-2/h8-10,17-20,23,28H,11-13H2,1-7H3/b14-8+,15-9+/t17-,18+,19-,20+,23-,25+/m1/s1 |
InChI Key |
QIUKKMVHSSDMOM-ADPOFRAMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CC=C3[C@@H]2[C@@H](OC3)O)C([C@H]1OC(=O)/C(=C/C)/C)(C)C)C |
SMILES |
CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |
Synonyms |
stagninol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)
